

Application Notes and Protocols for Establishing Zoldonrasib-Resistant Cell Lines

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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B15607193

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Introduction

Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active conformation (ON-state) of the KRAS G12D mutant protein.[1][2][3] This unique mechanism of action, which involves the formation of a tri-complex with cyclophilin A, distinguishes it from inhibitors that target the inactive (OFF-state) of KRAS. [4][5] The development of resistance to targeted therapies is a significant challenge in oncology. Establishing cell lines resistant to **Zoldonrasib** is a critical step in understanding the potential mechanisms of resistance, identifying biomarkers, and developing next-generation inhibitors or combination therapies to overcome resistance.

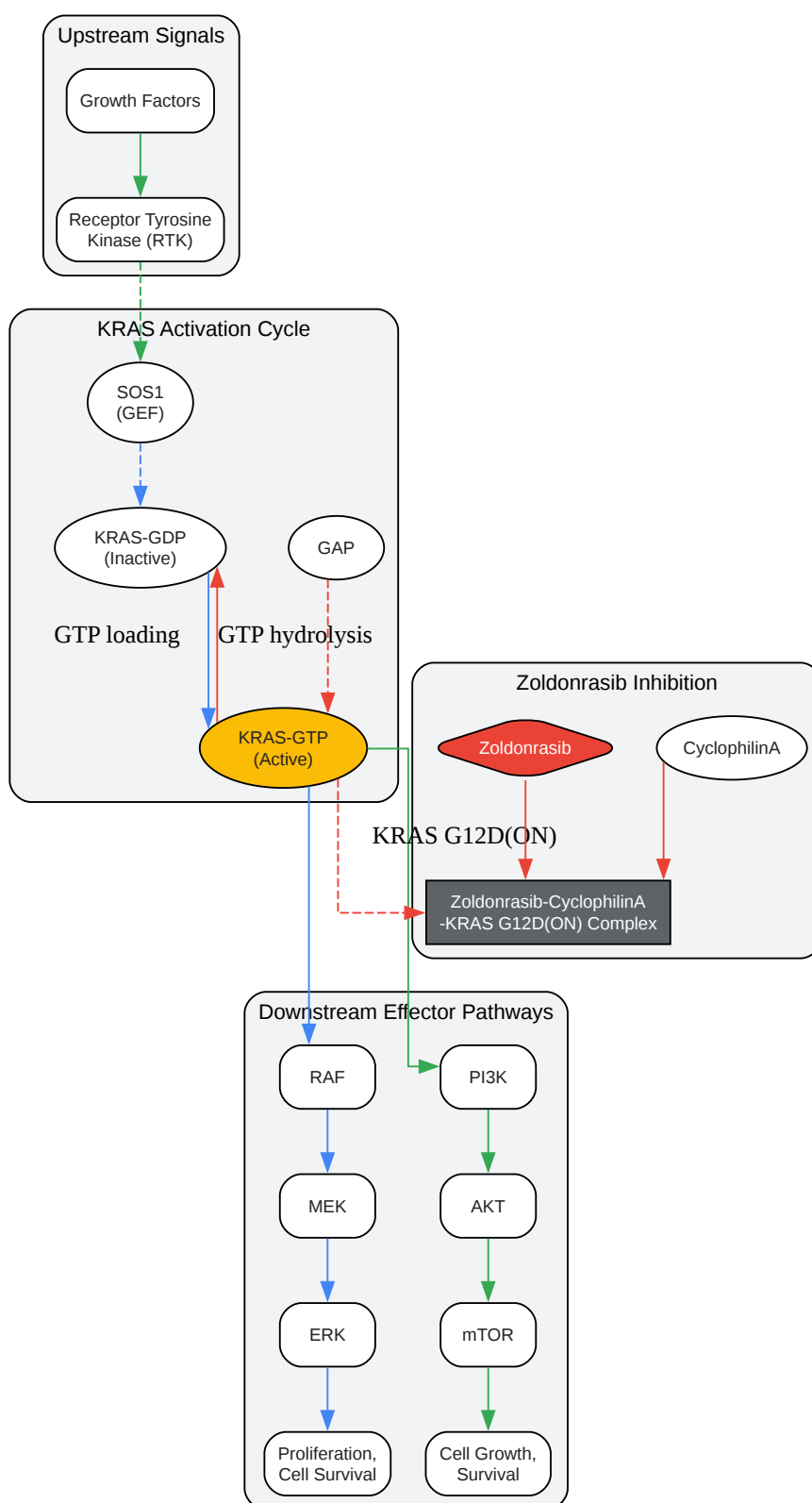
These application notes provide a comprehensive guide to establishing and characterizing **Zoldonrasib**-resistant cancer cell lines in vitro.

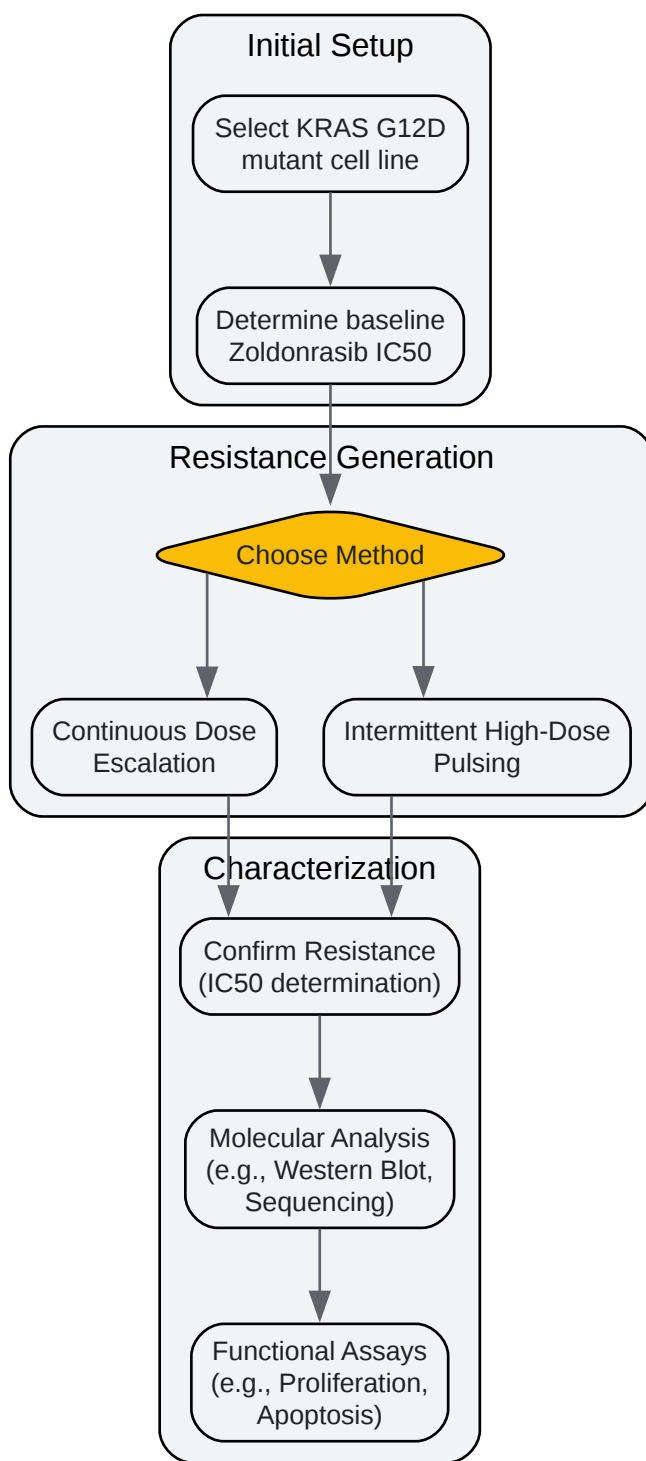
Signaling Pathway of KRAS G12D and Zoldonrasib's Mechanism of Action

The KRAS protein is a key molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12D, lead to a constitutively active protein, driving oncogenesis. **Zoldonrasib**'s unique mechanism of

targeting the active KRAS G12D protein is a promising strategy to inhibit downstream signaling.

[1][6][7]





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